Lanomycin

Description

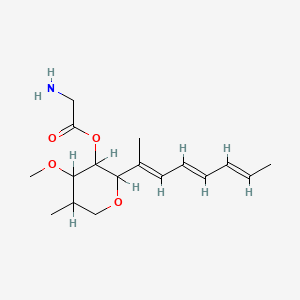

structure given in first source; isolated from Pycnidiophora dispersa; inhibits lanosterol 14alpha-demethylase

Structure

3D Structure

Properties

CAS No. |

141363-91-9 |

|---|---|

Molecular Formula |

C17H27NO4 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate |

InChI |

InChI=1S/C17H27NO4/c1-5-6-7-8-9-12(2)16-17(22-14(19)10-18)15(20-4)13(3)11-21-16/h5-9,13,15-17H,10-11,18H2,1-4H3/b6-5+,8-7+,12-9+ |

InChI Key |

DMLQRXAYJODTLF-XXDOZSIZSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C(\C)/C1C(C(C(CO1)C)OC)OC(=O)CN |

Canonical SMILES |

CC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanomycin; |

Origin of Product |

United States |

Foundational & Exploratory

Lanomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Pycnidiophora dispersa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Lanomycin, an antifungal compound produced by the fungus Pycnidiophora dispersa. This document details the experimental protocols for its production and purification, summarizes its physicochemical and biological properties, and illustrates its mechanism of action.

Introduction

This compound is an antifungal agent first isolated from the fermentation broth of Pycnidiophora dispersa.[1][2] It belongs to a class of compounds characterized by a tetrahydropyran ring and a polyene side chain. This compound, along with its glycosylated analog Glucothis compound, exhibits significant activity against a range of pathogenic fungi, particularly species of Candida and various dermatophytes.[1][2] The primary mechanism of its antifungal action is the inhibition of the cytochrome P-450 enzyme, lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This mode of action is similar to that of the widely used azole class of antifungal drugs.

Data Presentation

The physicochemical properties of this compound are summarized in Table 1. Its in vitro antifungal activity against various fungal species is presented in Table 2, with minimum inhibitory concentration (MIC) values provided.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₇NO₄ |

| Molecular Weight | 309.40 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| UV λmax (MeOH) | 228, 272, 282, 294 nm |

Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 1.6 |

| Candida tropicalis | 3.1 |

| Candida kefyr | 6.3 |

| Trichophyton mentagrophytes | 0.8 |

| Trichophyton rubrum | 1.6 |

| Aspergillus fumigatus | >100 |

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of Pycnidiophora dispersa, and the subsequent extraction and purification of this compound.

Fermentation of Pycnidiophora dispersa

-

Inoculum Preparation: A vegetative inoculum of Pycnidiophora dispersa is prepared by transferring mycelia from a stock culture to a seed medium. The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: The production fermentation is carried out in a suitable fermentation vessel containing the production medium. The production fermenter is inoculated with the seed culture (5% v/v).

-

Fermentation Conditions: The fermentation is maintained at 28°C with an aeration rate of 0.5 vvm (volumes of air per volume of medium per minute) and an agitation speed of 300 rpm. The pH is maintained at 6.5. The fermentation is typically run for 7 to 10 days.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and several chromatographic techniques.

-

Harvest and Extraction: At the end of the fermentation, the whole broth is harvested. The mycelial cake is separated from the filtrate by centrifugation or filtration. The filtrate is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Final Purification: The fractions containing pure this compound, as determined by analytical HPLC, are combined, and the solvent is removed under vacuum to yield the final purified compound.

Mechanism of Action

This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] Specifically, this compound inhibits the enzyme lanosterol 14α-demethylase (Erg11p).[1] This enzyme is a cytochrome P450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its isolation.

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Caption: Experimental workflow for the isolation and purification of this compound.

References

Lanomycin producing organism identification and culture

An In-depth Technical Guide to the Identification, Culture, and Analysis of Lanomycin and Landomycin Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the identification, cultivation, and characterization of organisms that produce the antifungal agent this compound and the family of antibacterial and anticancer compounds known as Landomycins. A critical distinction is made between this compound, produced by the fungus Pycnidiophora dispersa, and Landomycins, which are angucycline polyketides synthesized by bacteria of the genus Streptomyces, notably Streptomyces cyanogenus. This document details optimized culture conditions, protocols for extraction and purification, and methodologies for key bioactivity assays. All quantitative data is presented in structured tables for clarity. Furthermore, conceptual biosynthetic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex processes involved in the production and analysis of these promising bioactive compounds.

Introduction: Distinguishing this compound and Landomycins

In the field of natural product discovery, precise identification of both the producing organism and the chemical entity is paramount. The nomenclature surrounding "this compound" can be ambiguous. This guide clarifies that this compound is a distinct antifungal compound isolated from the fungus Pycnidiophora dispersa. In contrast, Landomycins are a family of angucycline antibiotics with potent antibacterial and anticancer properties, produced by several species of the bacterial genus Streptomyces. This document will address both, treating them as separate subjects to ensure clarity for research and development purposes.

Identification of Producing Organisms

This compound: Pycnidiophora dispersa

This compound is an antifungal agent originally isolated from the fungus Pycnidiophora dispersa. This compound, along with its glycosylated form glucothis compound, demonstrates activity against various species of Candida and dermatophytes. Its mechanism of action involves the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase, which is a key step in ergosterol biosynthesis in fungi.

Landomycins: Streptomyces Species

The Landomycins (e.g., Landomycin A, B, D) are a family of angucycline polyketides known for their significant biological activities. These compounds are produced by a few actinobacteria belonging to the genus Streptomyces. A notable producer, used in various studies, is Streptomyces cyanogenus. Landomycins exhibit broad inhibition of Gram-positive bacteria and have been investigated for their anticancer properties.

Cultivation of Producing Organisms

Culture of Pycnidiophora dispersa for this compound Production

Detailed optimized culture conditions for maximizing this compound yield from Pycnidiophora dispersa are not extensively covered in the provided literature. However, standard fungal fermentation techniques are applicable. Isolation of this compound has been achieved from liquid fermentations of the organism. General mycology practices for Ascomycota would be the starting point for cultivation.

Culture of Streptomyces cyanogenus for Landomycin Production

The production of Landomycins by Streptomyces cyanogenus has been more specifically described. A multi-step cultivation process is often employed to maximize the yield of these secondary metabolites.

Table 1: Culture Media for Streptomyces cyanogenus

| Medium Name | Composition | Purpose | pH | Reference |

| Soy Mannitol Agar (SMA) | Soy Flour (20 g/L), Mannitol (20 g/L), Agar (15 g/L) | Initial streaking and colony differentiation | 8.0 | |

| SG Medium | Glucose (20 g/L), Phytone Peptone (10 g/L), CaCO₃ (2 g/L), CoCl₂·6H₂O (1.9 mg/L) | Pre-culture and Production Culture | 7.0 |

General Culture Parameters for Streptomyces:

-

Temperature: Most Streptomyces species grow well at 30°C.

-

Aeration: Vigorous shaking (e.g., 250 rpm) is crucial for these aerobic bacteria.

-

Incubation Period: Production of secondary metabolites like Landomycins typically occurs after an initial growth phase, with maximum yields often observed after several days of incubation (e.g., 48 hours for production culture, with optimization up to 10 days for other Streptomyces).

Extraction and Purification Protocols

Extraction of this compound from Pycnidiophora dispersa

While a specific, detailed protocol is not available in the search results, a general procedure for extracting fungal metabolites from a liquid culture can be outlined.

Experimental Protocol: General Fungal Metabolite Extraction

-

Separation of Biomass: After incubation, separate the fungal mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is typically done 2-3 times to ensure complete extraction of the compounds of interest.

-

Concentration: Combine the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Purification: The crude extract can then be subjected to further purification steps, such as column chromatography (e.g., silica gel, Sephadex) followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Extraction and Purification of Landomycins from Streptomyces cyanogenus

A more defined protocol for Landomycin extraction has been described.

Experimental Protocol: Landomycin Extraction and Fractionation

-

Cell Separation: Centrifuge the production culture (e.g., at 4500 x g for 10 minutes) to pellet the mycelium and culture solids.

-

Supernatant Extraction: Decant the supernatant, buffer it to pH 7.0, and extract it with an equal volume of ethyl acetate.

-

Mycelium Extraction: The cell pellet can also be resuspended in a buffer and extracted to recover cell-associated products.

-

Concentration: Combine the ethyl acetate fractions and evaporate the solvent to obtain a crude extract.

-

Silica Column Chromatography: Fractionate the crude extract using a silica column. A step-wise gradient of solvents, such as hexane and ethyl acetate, can be used to separate the different Landomycin congeners.

Biosynthetic Pathways

Conceptual Overview of Landomycin Biosynthesis

Landomycins are angucycline polyketides. Their biosynthesis involves a complex enzymatic assembly line, primarily driven by Polyketide Synthases (PKS). While the detailed enzymatic steps for Landomycin are highly specific, a generalized conceptual pathway is presented below. The process starts with simple acyl-CoA precursors, which are iteratively condensed to form a polyketide chain. This chain then undergoes cyclization and subsequent modifications like glycosylation to form the final Landomycin structures.

Caption: Conceptual overview of Landomycin biosynthesis.

Key Experimental Protocols

General Experimental Workflow

The overall process from cultivation to bioactivity testing follows a logical sequence.

Caption: General experimental workflow.

Antimicrobial Susceptibility Testing

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

-

Prepare Inoculum: Grow the test microorganism (bacterial or fungal) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Spread the microbial suspension evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control must be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

Measurement: Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is prevented).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Prepare Stock Solution: Dissolve the purified compound in a solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Assay) for Landomycins

This assay is commonly used to assess the effect of a compound on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma cells) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the purified Landomycins for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration.

Data Summary

Table 2: Summary of Biological Activities

| Compound Family | Producing Organism | Primary Activity | Target Organisms / Cells | Mechanism of Action | References |

| This compound | Pycnidiophora dispersa | Antifungal | Candida spp., Dermatophytes | Inhibition of lanosterol 14 alpha-demethylase | |

| Landomycins | Streptomyces spp. | Antibacterial, Anticancer | Gram-positive bacteria, Lung carcinoma cells (A549) | Not fully detailed in snippets |

Conclusion

The successful development of this compound and Landomycins as therapeutic agents hinges on a robust understanding of their producing organisms and the methodologies required for their production and characterization. This guide has delineated the distinct origins of these compounds, providing foundational protocols for the cultivation of Pycnidiophora dispersa and Streptomyces cyanogenus, as well as for the subsequent extraction, purification, and bioactivity assessment of their respective metabolites. The provided workflows and protocols serve as a starting point for researchers, and further optimization will be necessary to maximize yields and fully elucidate the therapeutic potential of these valuable natural products. Future research should focus on detailed biosynthetic pathway elucidation for this compound and a deeper investigation into the mechanisms of action for Landomycins.

In-Depth Technical Guide to the Secondary Metabolite Profile of Pycnidiophora dispersa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pycnidiophora dispersa, a fungus found in unique ecological niches such as wetlands, has demonstrated its capacity to produce a diverse array of secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the known secondary metabolite profile of P. dispersa, with a focus on two main classes of compounds: cytochalasans/depsidones and antifungal agents. This document details the available quantitative data, experimental protocols for isolation and bioactivity assessment, and proposed biosynthetic pathways to serve as a valuable resource for researchers in natural product discovery and drug development.

Overview of Secondary Metabolites from Pycnidiophora dispersa

Pycnidiophora dispersa has been identified as a source of structurally unique and biologically active secondary metabolites. Research into this wetland-derived fungus has led to the isolation and characterization of several compounds, primarily categorized as pycnidiophorones (a novel class of cytochalasans), depsidones, and the antifungal agents lanomycin and glucothis compound. These compounds have shown promise with cytotoxic and antifungal properties.

Pycnidiophorones and Depsidones

A study on a strain of Pycnidiophora dispersa isolated from Baiyangdian Lake in China led to the discovery of four new pentacyclic cytochalasans, named pycnidiophorones A–D, along with six known depsidones.[1]

Quantitative Data: Cytotoxicity

The isolated pycnidiophorones and depsidones exhibited moderate cytotoxicity against a panel of five human tumor cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Compound | MCF-7 (μM) | SMMC-7721 (μM) | U-2 OS (μM) | SW480 (μM) | B16-F10 (μM) |

| Pycnidiophorone A | 9.8 | 8.7 | 12.4 | 15.2 | 7.5 |

| Pycnidiophorone B | 11.2 | 9.5 | 13.8 | 16.1 | 8.9 |

| Pycnidiophorone C | 8.5 | 7.9 | 11.5 | 14.8 | 6.8 |

| Pycnidiophorone D | 10.1 | 8.8 | 12.9 | 15.5 | 8.1 |

| Depsidone 1 | >20 | >20 | >20 | >20 | >20 |

| Depsidone 2 | 15.4 | 13.2 | 18.9 | 21.3 | 12.1 |

| Depsidone 3 | 12.8 | 11.5 | 16.4 | 19.8 | 10.7 |

| Depsidone 4 | 18.9 | 16.7 | 22.1 | 25.4 | 15.3 |

| Depsidone 5 | >20 | >20 | >20 | >20 | >20 |

| Depsidone 6 | 16.3 | 14.8 | 20.5 | 23.6 | 13.8 |

| Cisplatin (Control) | 1.2 | 1.5 | 1.8 | 2.1 | 0.9 |

MCF-7: Human breast adenocarcinoma cell line; SMMC-7721: Human hepatocellular carcinoma cell line; U-2 OS: Human osteosarcoma cell line; SW480: Human colorectal adenocarcinoma cell line; B16-F10: Mouse melanoma cell line.

Experimental Protocols

A detailed protocol for the specific fermentation of P. dispersa for pycnidiophorone production is not available in the primary literature. However, a general solid-state fermentation method on rice is described.

General Solid-State Fermentation Protocol:

-

Substrate Preparation: Commercially available rice is used as the solid substrate. It is typically soaked in water for a specified period (e.g., 3-4 hours) and then autoclaved to sterilize.

-

Inoculation: A mature culture of P. dispersa grown on a suitable agar medium (e.g., Potato Dextrose Agar) is used to inoculate the sterilized rice.

-

Incubation: The inoculated rice is incubated at room temperature for a period of approximately 30-40 days.

-

Extraction: The fermented rice culture is extracted multiple times with an organic solvent such as ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds.

-

Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel using a gradient of solvents (e.g., petroleum ether-EtOAc).

-

Further Separation: Fractions of interest are further purified using techniques such as medium-pressure liquid chromatography (MPLC) on RP-18 silica gel with a methanol-water gradient.

-

Final Purification: Final purification of the compounds is achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column.

While the specific parameters for the cytotoxicity testing of pycnidiophorones are not detailed, a general MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is as follows:

-

Cell Seeding: Human tumor cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in DMF).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

Antifungal Agents: this compound and Glucothis compound

Pycnidiophora dispersa also produces the antifungal agents this compound and glucothis compound from liquid fermentations.[2][3]

Quantitative Data: Antifungal Activity

| Compound | Target Organisms | Activity |

| This compound | Candida spp., Dermatophytes | Active |

| Glucothis compound | Candida spp., Dermatophytes | Active |

Experimental Protocols

-

Fermentation: P. dispersa is cultured in a suitable liquid fermentation medium. Specific details of the media composition and fermentation parameters are not provided in the available literature.

-

Extraction: The fermentation broth is extracted to isolate the antifungal compounds.

A standard broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling and Biosynthetic Pathways

Specific signaling or biosynthetic pathways for secondary metabolite production in Pycnidiophora dispersa have not been elucidated. However, based on the structures of the isolated compounds, probable biosynthetic pathways can be proposed by analogy to those known for similar compounds in other fungi.

Proposed Biosynthetic Pathway for Pycnidiophorones (Cytochalasans)

Cytochalasans are typically synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.

Proposed Biosynthetic Pathway for Depsidones

Depsidones are polyketides derived from the acetate-malonate pathway. Their biosynthesis involves the formation of two separate phenolic units which are then linked by ester and ether bonds.

Conclusion and Future Perspectives

Pycnidiophora dispersa represents a promising source of novel secondary metabolites with potential applications in oncology and infectious diseases. The pycnidiophorones, with their unique pentacyclic structure and cytotoxic activity, warrant further investigation as potential anticancer lead compounds. Similarly, the antifungal agents this compound and glucothis compound, with their specific mode of action, could be explored for the development of new antifungal therapies.

Future research should focus on optimizing the fermentation conditions to enhance the yield of these valuable compounds. Detailed structure-activity relationship (SAR) studies of the pycnidiophorones could guide the synthesis of more potent and selective analogs. Furthermore, the elucidation of the specific biosynthetic gene clusters in P. dispersa would not only provide insights into the biosynthesis of these complex molecules but also open up possibilities for their biotechnological production through synthetic biology approaches. A more comprehensive screening of the antifungal activity of this compound and glucothis compound against a broader panel of clinically relevant fungi is also essential to fully assess their therapeutic potential.

References

Lanomycin's Mechanism of Action Against Candida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanomycin and its glycosylated form, glucothis compound, are antifungal agents produced by Pycnidiophora dispersa.[1] Their primary mechanism of action against Candida species is the inhibition of the cytochrome P-450 enzyme, lanosterol 14α-demethylase (Erg11p).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and function of the fungal cell membrane. By disrupting this pathway, this compound compromises the fungal cell membrane, leading to the inhibition of growth and, ultimately, cell death. This mode of action is analogous to that of the widely used azole class of antifungal drugs. This guide provides an in-depth technical overview of the core mechanism of action of this compound, detailing the affected biochemical pathways, relevant signaling cascades, and the experimental protocols used to elucidate these processes.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary target of this compound in Candida species is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, the predominant sterol in the fungal cell membrane.

Ergosterol's Functions in Candida :

-

Membrane Fluidity and Rigidity: Ergosterol modulates the fluidity and rigidity of the plasma membrane, which is essential for various cellular processes.

-

Membrane Permeability: It regulates the passage of ions and small molecules across the cell membrane.

-

Enzyme Function: The activity of many membrane-bound enzymes is dependent on the presence of ergosterol.

-

Cell Growth and Proliferation: Proper membrane function, facilitated by ergosterol, is critical for fungal growth and replication.

Inhibition of lanosterol 14α-demethylase by this compound leads to two primary detrimental effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell.

Quantitative Data on Antifungal Activity

While the original discovery of this compound and glucothis compound confirmed their activity against Candida species, a comprehensive, publicly available table of Minimum Inhibitory Concentration (MIC) values against a wide range of clinical Candida isolates is not available in recent literature. The initial 1992 study by DiDomenico et al. established its antifungal properties but did not provide a detailed MIC table as is common in modern antimicrobial studies.[1]

For comparative purposes, the following table summarizes typical MIC ranges for the azole antifungal, fluconazole, against various Candida species, as this compound is expected to have a similar target.

| Candida Species | Fluconazole MIC Range (µg/mL) |

| Candida albicans | 0.25 - 16 |

| Candida glabrata | 0.5 - 64 |

| Candida tropicalis | 0.25 - 8 |

| Candida parapsilosis | 0.125 - 4 |

| Candida krusei | 16 - >64 (Often intrinsically resistant) |

Note: These values are illustrative and can vary significantly between different clinical isolates.

Affected Signaling Pathways in Candida

The disruption of ergosterol biosynthesis and the resulting membrane stress trigger several signaling pathways in Candida as a compensatory or stress response mechanism. Understanding these pathways is crucial for comprehending the full cellular impact of this compound.

The Upc2 Transcription Factor and Ergosterol Biosynthesis Regulation

The transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes in Candida albicans. In response to ergosterol depletion or the presence of azole antifungals (and presumably this compound), Upc2 is activated and upregulates the expression of genes in the ergosterol pathway, including ERG11, as a compensatory mechanism.

Upc2-mediated regulation of ergosterol biosynthesis in response to this compound.

Ras1-cAMP-PKA Pathway

The Ras1-cAMP-PKA pathway is a central signaling cascade in C. albicans that regulates morphogenesis (the yeast-to-hypha transition), stress responses, and virulence. Membrane stress induced by agents like this compound can modulate the activity of this pathway. Ras1, a small GTPase, activates adenylyl cyclase (Cyr1) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream transcription factors that regulate gene expression related to stress adaptation and filamentation.

The Ras1-cAMP-PKA pathway response to membrane stress.

Calcineurin and HOG Pathways

The calcineurin and High Osmolarity Glycerol (HOG) pathways are crucial for stress responses in Candida. The calcineurin pathway, activated by calcium signaling, is important for maintaining cell wall integrity and tolerance to antifungal drugs. The HOG pathway is a MAP kinase cascade that responds to osmotic and other stresses. Both pathways can be activated by the cell membrane and cell wall stress caused by the inhibition of ergosterol biosynthesis.

Activation of Calcineurin and HOG stress response pathways.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a series of well-established experimental protocols.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method (based on CLSI M27-A3)

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculum Preparation: Culture Candida species on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

-

Inoculation: Add the diluted Candida suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Ergosterol Quantification Assay

This assay measures the total ergosterol content in Candida cells to confirm the inhibitory effect of this compound on its biosynthesis.

Protocol: Spectrophotometric Method

-

Cell Culture and Treatment: Grow Candida cells in a suitable broth medium with and without sub-inhibitory concentrations of this compound.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water.

-

Saponification: Resuspend the cell pellet in an alcoholic solution of potassium hydroxide and incubate at a high temperature (e.g., 85°C) to break open the cells and hydrolyze lipids.

-

Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent such as n-hexane or heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the extracted sterols from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.

Workflow for Ergosterol Quantification.

Lanosterol 14α-Demethylase (Erg11p) Inhibition Assay

This in vitro assay directly measures the inhibitory activity of this compound on the target enzyme.

Protocol: Cell-Free Extract Assay

-

Preparation of Cell-Free Extract: Grow Candida cells to mid-log phase, harvest, and wash them. Lyse the cells mechanically (e.g., with glass beads) or enzymatically in a suitable buffer to obtain a cell-free extract containing the microsomal fraction where Erg11p is located.

-

Enzyme Reaction: Set up a reaction mixture containing the cell-free extract, a radiolabeled substrate (e.g., [¹⁴C]lanosterol), a source of reducing equivalents (NADPH), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

-

Lipid Extraction: Stop the reaction and extract the lipids.

-

Analysis of Products: Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radiolabeled product formed to determine the extent of enzyme inhibition by this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

Workflow for Lanosterol 14α-Demethylase Inhibition Assay.

Conclusion

This compound exerts its antifungal activity against Candida species through a well-defined mechanism: the inhibition of lanosterol 14α-demethylase and the subsequent disruption of ergosterol biosynthesis. This mode of action, shared with the azole antifungals, makes it a subject of interest for further research and development. The cellular consequences of this inhibition are profound, affecting not only the structural integrity of the cell membrane but also triggering complex stress response signaling pathways. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel antifungal strategies and for overcoming the challenges of antifungal resistance. Further studies to quantify the in vitro and in vivo efficacy of this compound against a broad panel of clinical Candida isolates are warranted to fully assess its therapeutic potential.

References

Lanomycin: A Technical Guide to a Promising Lanosterol 14α-Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanomycin, a natural product isolated from Pycnidiophora dispersa, has been identified as an inhibitor of the cytochrome P-450 enzyme lanosterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, making it a well-established target for antifungal drug development. The mechanism of action of this compound is believed to be similar to that of the widely used azole and bis-triazole classes of antifungal agents.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and presents standardized experimental protocols for its evaluation. Due to a notable absence of publicly available quantitative data for this compound, this guide also furnishes representative data from other well-characterized CYP51 inhibitors to serve as a benchmark for future research and development efforts.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Lanosterol 14α-demethylase (CYP51) is a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway. Its inhibition disrupts membrane integrity, leading to fungal cell death.

This compound, and its glycosylated form glucothis compound, are antifungal agents with activity against a range of clinically relevant fungi, including species of Candida and various dermatophytes.[1] Notably, they are reported to be inactive against Aspergillus fumigatus and both Gram-positive and Gram-negative bacteria, suggesting a selective spectrum of activity.[1]

Despite its promising profile as a CYP51 inhibitor, there is a significant lack of specific quantitative data in the public domain regarding this compound's inhibitory potency (e.g., IC50 values) and its in vitro antifungal activity (e.g., Minimum Inhibitory Concentration [MIC] values). This guide aims to bridge this gap by providing the theoretical framework and practical methodologies for the comprehensive evaluation of this compound and similar molecules.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway. This leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered sterol composition increases membrane permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth and cell death.

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data

Inhibitory Potency (IC50) of Azole Antifungals against Candida albicans CYP51

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table includes IC50 values for several azole antifungals against recombinant Candida albicans lanosterol 14α-demethylase (CYP51).

| Compound | IC50 (µM) for C. albicans CYP51 | Reference |

| Miconazole | 0.057 | [5] |

| Imazalil | 0.059 - 0.35 | [5] |

| Epoxiconazole | 0.059 - 0.35 | [5] |

| Tebuconazole | 0.059 - 0.35 | [5] |

| Fluconazole | ≥ 30 | [5] |

| Itraconazole | ≥ 30 | [5] |

Note: The IC50 values for some fungicides are presented as a range as reported in the source.

Antifungal Activity (MIC) of Common Antifungals

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. The following tables provide representative MIC ranges, MIC50, and MIC90 values for common antifungal agents against Candida species and dermatophytes.

Table 2: Representative MIC Values (µg/mL) for Antifungals against Candida Species

| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Candida tropicalis | Reference |

| Fluconazole | |||||

| MIC Range | 0.008 - 1 | 0.5 - 4 | 0.5 - 1 | 0.004 - 0.38 | [6] |

| MIC50 | 0.5 | 2 | 0.5 | 0.004 | [6] |

| MIC90 | 32 | 2 | 0.5 | 0.004 | [6] |

| Itraconazole | |||||

| MIC Range | 0.094 - 12 | - | - | - | [7] |

| MIC50 | 0.125 - 0.5 | - | - | - | [7] |

| MIC90 | 0.25 - 8 | - | - | - | [7] |

| Voriconazole | |||||

| MIC50 | 0.0078 | - | - | - | [8] |

| MIC90 | 2 | - | - | - | [8] |

Table 3: Representative MIC Values (µg/mL) for Antifungals against Dermatophytes

| Antifungal Agent | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis | Reference |

| Terbinafine | Most effective | Most effective | - | [9] |

| Fluconazole | Highest resistance | Highest resistance | - | [9] |

| Itraconazole | 0.094 - 12 | 0.094 - 12 | 0.094 - 12 | [7] |

| Ketoconazole | 0.064 - 24 | 0.064 - 24 | 0.064 - 24 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound or similar compounds.

Lanosterol 14α-Demethylase (CYP51) Enzyme Inhibition Assay

This protocol is adapted from methods described for the evaluation of CYP51 inhibitors.[5][10][11]

Objective: To determine the in vitro inhibitory activity of this compound against lanosterol 14α-demethylase.

Materials:

-

Recombinant fungal or human lanosterol 14α-demethylase (CYP51)

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., ketoconazole)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM DTT and 1 mM EDTA)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) for reconstitution of the membrane-bound enzyme.

-

Quenching solution (e.g., methanolic KOH)

-

Organic solvent for extraction (e.g., hexane)

-

HPLC or GC-MS system for product analysis

Procedure:

-

Enzyme Reconstitution: If using a reconstituted system, pre-incubate CYP51 and CPR with the lipid mixture to allow for proper protein folding and insertion into the lipid environment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the reconstituted enzyme mixture, and the desired concentration of this compound or control inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature with shaking.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Extraction: Extract the sterols from the reaction mixture using an organic solvent.

-

Analysis: Analyze the extracted samples by HPLC or GC-MS to quantify the amount of the 14-demethylated product formed.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi (dermatophytes) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeasts (Candida).[12][13][14][15][16][17][18]

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

4.2.1. MIC Determination for Candida Species (based on EUCAST)

Materials:

-

Candida isolates to be tested

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation: Culture the Candida isolate on a suitable agar medium. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration.

-

Drug Dilution: Prepare a stock solution of this compound and perform two-fold serial dilutions in RPMI medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

Reading Results: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

4.2.2. MIC Determination for Dermatophytes (based on CLSI M38-A2)

Materials:

-

Dermatophyte isolates to be tested

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Incubator (28-30°C)

Procedure:

-

Inoculum Preparation: Grow the dermatophyte on a suitable agar medium until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.

-

Drug Dilution: Prepare serial dilutions of this compound in RPMI medium in a 96-well plate as described for Candida.

-

Inoculation: Add the standardized conidial suspension to each well. Include positive and negative controls.

-

Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is seen in the control well.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that shows complete inhibition of visible growth.

Conclusion and Future Directions

This compound represents a promising antifungal agent due to its targeted inhibition of lanosterol 14α-demethylase, a validated and crucial enzyme in fungal survival. Its reported activity against Candida and dermatophytes warrants further investigation. However, the current lack of publicly available quantitative data on its inhibitory potency and antifungal spectrum is a significant hurdle to its development.

The experimental protocols detailed in this guide provide a standardized framework for researchers to systematically evaluate this compound. Future studies should focus on:

-

Determining the IC50 values of this compound against CYP51 from a broad range of pathogenic fungi.

-

Establishing the MIC values of this compound against a comprehensive panel of clinical isolates of Candida species and dermatophytes.

-

Investigating the potential for synergy with other antifungal agents.

-

Elucidating the potential for resistance development.

By generating this critical data, the scientific community can better assess the therapeutic potential of this compound and pave the way for its potential development as a novel antifungal drug.

References

- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | inhibitor/agonist | CAS 141363-91-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. bio-fount.com [bio-fount.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mdpi.com [mdpi.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. brieflands.com [brieflands.com]

- 9. europeanreview.org [europeanreview.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

- 14. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]

- 15. saspublishers.com [saspublishers.com]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. img.antpedia.com [img.antpedia.com]

- 18. ijdmsrjournal.com [ijdmsrjournal.com]

A Technical Guide to the Biosynthetic Pathway of Lanomycin in Pycnidiophora dispersa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanomycin and its glycosylated derivative, glucothis compound, are antifungal compounds produced by the fungus Pycnidiophora dispersa. They exhibit a noteworthy mode of action, inhibiting the fungal-specific enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2] Despite the elucidation of their chemical structures and biological activity, the complete biosynthetic pathway, including the genetic and enzymatic machinery responsible for their synthesis, remains uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on fungal this compound and outlines a detailed roadmap for the elucidation of its biosynthetic pathway. This document is intended to serve as a foundational resource for researchers aiming to uncover, characterize, and potentially engineer this pathway for the development of novel antifungal agents.

Current State of Knowledge

The foundational knowledge of this compound is derived from a series of papers published in the early 1990s.

-

Producing Organism: The filamentous fungus Pycnidiophora dispersa has been identified as the natural producer of this compound and glucothis compound.[1][2]

-

Chemical Structure: The structures of this compound and glucothis compound were determined through spectroscopic analysis. Both molecules share a core structure featuring a pyran ring attached to an E,E,E-triene side chain. This compound is characterized by a glycine ester, while glucothis compound possesses a glucose unit attached to the nitrogen of the glycine moiety.[3]

-

Biological Activity: this compound and glucothis compound are active against various species of Candida and dermatophytes.[2] Their mechanism of action is the inhibition of the cytochrome P-450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a well-established target for azole antifungal drugs.[4][5]

Proposed Biosynthetic Framework

Based on the chemical structure of this compound, a polyketide origin is the most probable route for the biosynthesis of its core scaffold. The pyran ring and the conjugated triene system are characteristic features of molecules synthesized by Polyketide Synthases (PKSs).

-

Core Scaffold Synthesis: A Type I iterative Polyketide Synthase (PKS) is likely responsible for assembling the carbon backbone from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA).

-

Tailoring Modifications: Following the synthesis of the polyketide chain, a series of tailoring enzymes are required to achieve the final structure. These would include:

-

Cyclases: To form the pyran ring.

-

Reductases and Dehydratases: To generate the specific pattern of double bonds in the triene chain.

-

Acyltransferases/Ligases: To attach the glycine moiety.

-

Glycosyltransferases: To attach the glucose unit to the glycine in the case of glucothis compound.

-

A Roadmap for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.

Step 1: Genome Sequencing and Biosynthetic Gene Cluster (BGC) Identification

The genes encoding the enzymes for a secondary metabolite pathway are almost invariably clustered together on the fungal chromosome in a biosynthetic gene cluster (BGC). The first step is to sequence the genome of Pycnidiophora dispersa and identify the this compound BGC.

-

Genomic DNA Isolation and Sequencing: High-quality genomic DNA will be isolated from a pure culture of P. dispersa. Long-read sequencing (e.g., PacBio or Oxford Nanopore) is recommended to assemble a high-quality, contiguous genome, which greatly facilitates the identification of complete BGCs.

-

Bioinformatic Analysis: The assembled genome will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies the boundaries of BGCs and annotates the putative function of genes within them, such as PKSs, tailoring enzymes, transporters, and regulators. The this compound BGC will be sought based on the presence of a Type I PKS gene as the core enzyme.

Step 2: Functional Verification of the BGC

Once a candidate BGC is identified, its involvement in this compound biosynthesis must be experimentally verified.

-

Targeted Gene Knockout: The core PKS gene within the candidate BGC is the primary target. Deleting this gene should abolish the production of this compound and glucothis compound. CRISPR-Cas9-based gene editing is a highly efficient method for this purpose in filamentous fungi.

-

Heterologous Expression: The entire predicted BGC can be cloned and expressed in a well-characterized heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound in the heterologous host provides definitive proof of the BGC's function.

Step 3: Delineating the Pathway through Tailoring Gene Analysis

After confirming the BGC, the function of individual tailoring genes can be determined by systematic knockout of each putative enzyme-coding gene. Analysis of the resulting metabolomic profiles will reveal the pathway intermediates that accumulate, thereby elucidating the sequence of enzymatic reactions.

Data Presentation (Hypothetical Quantitative Data)

The following tables represent the types of quantitative data that would be generated during the proposed research workflow.

Table 1: Hypothetical this compound Production in Gene Knockout Strains of P. dispersa

| Strain | Genotype | This compound Titer (µg/mL ± SD) | Glucothis compound Titer (µg/mL ± SD) | Accumulated Intermediate |

|---|---|---|---|---|

| Wild-Type | WT | 15.2 ± 1.8 | 8.5 ± 1.1 | None |

| ΔPKS1 | PKS1 knockout | Not Detected | Not Detected | None |

| ΔGTF1 | Glycosyltransferase knockout | 25.8 ± 3.1 | Not Detected | This compound |

| ΔLIG1 | Glycine Ligase knockout | Not Detected | Not Detected | Polyketide Aglycone |

Table 2: Hypothetical qRT-PCR Analysis of BGC Gene Expression

| Gene | Putative Function | Fold Change (Nitrogen Replete vs. Limiting) |

|---|---|---|

| lanPKS1 | Polyketide Synthase | 12.5 |

| lanREG1 | Pathway-specific Regulator | 18.2 |

| lanGTF1 | Glycosyltransferase | 11.9 |

| lanLIG1 | Glycine Ligase | 13.1 |

| ACT1 | Actin (Control) | 1.0 |

Experimental Protocols

Protocol 1: Fungal Genomic DNA Extraction for Long-Read Sequencing

-

Culture Growth: Inoculate 100 mL of Potato Dextrose Broth (PDB) with P. dispersa spores or mycelial fragments. Incubate at 25°C with shaking (180 rpm) for 3-5 days.

-

Mycelia Harvest: Harvest mycelia by filtration through Miracloth. Wash twice with sterile, nuclease-free water. Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lysis: Resuspend ~200 mg of powdered mycelia in 1 mL of DNA extraction buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS, 2% β-mercaptoethanol). Add RNase A to a final concentration of 20 µg/mL. Incubate at 65°C for 1 hour with gentle inversion every 15 minutes.

-

Purification: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 15 minutes. Carefully transfer the upper aqueous phase to a new tube.

-

Precipitation: Add 0.7 volumes of isopropanol to the aqueous phase and mix gently to precipitate the DNA. Spool the high molecular weight DNA using a sterile glass hook.

-

Wash and Resuspend: Wash the DNA pellet twice with 70% ethanol. Air dry briefly and resuspend in 100 µL of nuclease-free water.

-

Quality Control: Assess DNA integrity and purity using a NanoDrop spectrophotometer and agarose gel electrophoresis. Confirm high molecular weight using a TapeStation or similar device before proceeding to library preparation for long-read sequencing.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in P. dispersa

-

gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the target gene (e.g., lanPKS1) using a tool like CRISPOR.

-

Vector Construction: Synthesize the gRNAs and clone them into a fungal expression vector that also contains the Cas9 nuclease gene under a strong constitutive promoter (e.g., gpdA). The vector should also contain a selectable marker (e.g., hygromycin resistance).

-

Protoplast Preparation: Grow P. dispersa and harvest young mycelia. Digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to generate protoplasts.

-

Transformation: Transform the protoplasts with the Cas9/gRNA plasmid using PEG-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate osmotic stabilizer and selective agent (e.g., hygromycin). Isolate resistant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.

-

Validation: Confirm the gene knockout by Southern blot analysis and loss of this compound production via HPLC-MS.

Protocol 3: Metabolite Extraction and HPLC-MS Analysis

-

Culture and Extraction: Grow the fungal strain in 50 mL of production medium for 7-10 days. Separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate twice. Extract the mycelia with acetone, evaporate the acetone, and then extract the remaining aqueous solution with ethyl acetate.

-

Sample Preparation: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure. Resuspend the dried extract in 1 mL of methanol. Filter through a 0.22 µm syringe filter.

-

HPLC-MS Analysis: Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate.

-

MS Detection: Operate in both positive and negative ion modes, collecting full scan data from m/z 100-1500. Identify this compound and related metabolites by their accurate mass and fragmentation patterns.

-

Mandatory Visualizations

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Caption: Hypothetical regulatory cascade for this compound biosynthesis in P. dispersa.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Lanomycin's Antifungal Spectrum Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanomycin, an antifungal agent produced by Pycnidiophora dispersa, has demonstrated notable activity against a range of pathogenic fungi, including dermatophytes, the causative agents of common superficial infections of the skin, hair, and nails. This technical guide provides an in-depth overview of the currently available scientific information regarding the spectrum of activity of this compound against these filamentous fungi. The document details its mechanism of action, summarizes its qualitative antifungal activity, and outlines the standardized experimental protocols relevant to assessing its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.

Spectrum of Activity

-

Trichophyton rubrum

-

Trichophyton mentagrophytes

-

Microsporum canis

-

Microsporum gypseum

-

Epidermophyton floccosum

Data Presentation

Due to the absence of specific published MIC values for this compound against a range of dermatophytes, a quantitative data table cannot be provided at this time. Research efforts to determine these values would be a critical next step in evaluating the full potential of this compound as a therapeutic agent for dermatophytoses.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. This compound specifically targets and inhibits the cytochrome P-450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a vital step in the synthesis of ergosterol.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death. This mechanism is analogous to that of the widely used azole antifungal drugs.

Caption: this compound's mechanism of action via inhibition of lanosterol 14α-demethylase.

Experimental Protocols

While specific protocols for testing the susceptibility of dermatophytes to this compound have not been published, standardized methods for antifungal susceptibility testing of filamentous fungi, such as those established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2, provide a robust framework. The following outlines a typical broth microdilution protocol that can be adapted for evaluating this compound.

1. Inoculum Preparation:

-

Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

-

Conidia are harvested and suspended in sterile saline.

-

The suspension is adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.

2. Broth Microdilution Assay:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.

-

Each well is inoculated with the standardized fungal suspension.

-

The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (typically 4-7 days), as dermatophytes are often slow-growing.

3. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to a drug-free control well.

-

Growth inhibition can be assessed visually or spectrophotometrically.

Caption: A generalized workflow for determining the MIC of this compound against dermatophytes.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antifungal agents against dermatophytes, owing to its established mechanism of action targeting a validated fungal-specific pathway. However, a significant gap exists in the publicly available data regarding its quantitative spectrum of activity. To advance the potential of this compound, future research should prioritize the following:

-

Comprehensive MIC Testing: Systematic evaluation of the in vitro activity of this compound against a large panel of clinically relevant dermatophyte species and strains.

-

In Vivo Efficacy Studies: Assessment of this compound's efficacy in animal models of dermatophytosis to establish a correlation between in vitro activity and in vivo outcomes.

-

Further Mechanistic Studies: Elucidation of the downstream cellular effects of lanosterol 14α-demethylase inhibition by this compound in dermatophytes to identify potential secondary targets or resistance mechanisms.

The generation of this critical data will be instrumental in positioning this compound as a viable candidate for further preclinical and clinical development in the fight against superficial fungal infections.

References

In Vitro Antifungal Susceptibility of Lanomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal susceptibility of Lanomycin, a naturally occurring antifungal agent. This document details its spectrum of activity, mechanism of action, and relevant experimental protocols for its evaluation, addressing the core requirements of drug development and research professionals.

Introduction to this compound

This compound is an antifungal compound produced by the fungus Pycnidiophora dispersa. Structurally, it is a pyran derivative and is known to be active against a range of pathogenic fungi, particularly Candida species and dermatophytes. Its efficacy against certain fungal pathogens, coupled with its distinct mechanism of action, makes it a subject of interest in the ongoing search for novel antifungal therapies.

Spectrum of Antifungal Activity

In vitro studies have demonstrated that this compound exhibits a selective spectrum of antifungal activity. It is notably effective against various species of Candida and dermatophytes, which are common causes of both superficial and systemic fungal infections in humans. However, it has been reported to be inactive against Aspergillus fumigatus, as well as Gram-positive and Gram-negative bacteria, indicating a targeted mode of action against specific fungal groups.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

| Fungal Species | Strain | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Candida albicans | ATCC 90028 | Data not available | e.g., Fluconazole: X |

| Candida glabrata | Clinical Isolate | Data not available | e.g., Fluconazole: Y |

| Candida parapsilosis | Clinical Isolate | Data not available | e.g., Fluconazole: Z |

| Trichophyton rubrum | Clinical Isolate | Data not available | e.g., Terbinafine: A |

| Trichophyton mentagrophytes | Clinical Isolate | Data not available | e.g., Terbinafine: B |

| Microsporum canis | Clinical Isolate | Data not available | e.g., Griseofulvin: C |

Note: Researchers are encouraged to perform standardized antifungal susceptibility testing to determine the precise MIC values for this compound against their fungal isolates of interest.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

This compound's antifungal effect stems from its ability to inhibit the cytochrome P-450 enzyme, lanosterol 14α-demethylase[1][2]. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a compromised cell membrane, leading to altered permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and proliferation. This mechanism is analogous to that of the widely used azole class of antifungal drugs.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via inhibition of lanosterol 14α-demethylase.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro evaluation of this compound's antifungal susceptibility.

Broth Microdilution Antifungal Susceptibility Testing

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates (e.g., Candida spp., Trichophyton spp.)

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI-1640 to create a working stock solution.

-

Preparation of Fungal Inoculum:

-

For yeasts (Candida spp.): Culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

For dermatophytes: Culture the isolate on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640.

-

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the this compound working stock solution to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Growth Control: Wells containing RPMI-1640 and the fungal inoculum, but no this compound.

-

Sterility Control: Wells containing only RPMI-1640.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and at 28-30°C for 5-7 days for dermatophytes.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for yeasts and 100% for dermatophytes) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Lanosterol 14α-Demethylase Inhibition Assay

This biochemical assay can be used to confirm the inhibitory activity of this compound on its target enzyme.

Objective: To quantify the inhibition of lanosterol 14α-demethylase activity by this compound.

Materials:

-

Recombinant fungal lanosterol 14α-demethylase (CYP51A1)

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound

-

A method for detecting the product (e.g., HPLC, mass spectrometry)

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the reaction buffer, NADPH-cytochrome P450 reductase, and the recombinant lanosterol 14α-demethylase.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period.

-

Initiation of Reaction: Start the enzymatic reaction by adding lanosterol and NADPH.

-

Incubation: Incubate the reaction at 37°C for a specific time.

-

Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).

-

Product Analysis: Extract the sterols from the reaction mixture and analyze the conversion of lanosterol to its demethylated product using a suitable analytical method like HPLC or mass spectrometry.

-

Data Analysis: Calculate the percentage of inhibition of enzyme activity at each this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Experimental Workflow Visualization

Caption: Generalized workflow for in vitro antifungal susceptibility testing of this compound.

Conclusion